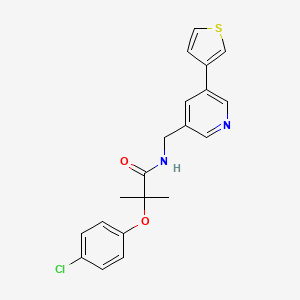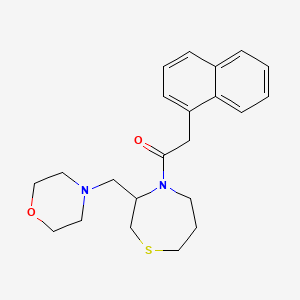
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.
Synthesis Analysis
This would involve a detailed explanation of how the compound can be synthesized from its constituent elements or precursors, including the specific reactions involved, the conditions under which these reactions occur, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy. The analysis would include bond lengths and angles, the presence of any functional groups, and the overall geometry of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility in various solvents, and spectral properties (IR, UV-Vis, NMR, etc.). It could also include thermodynamic properties like enthalpy and entropy, and chemical properties like acidity or basicity.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
Heterocyclic Construction and Proton Sponges : The synthesis of N-methylated 1,8-diaminonaphthalenes demonstrates the construction of heterocyclic compounds and double proton sponges through quaternization-demethylation-cyclization steps. This process showcases the utility of such compounds in creating complex organic structures, including six-membered rings like piperidino and morpholino derivatives, albeit with varying yields (Ozeryanskii, Kolupaeva, & Pozharskii, 2020).
Supramolecular Chemistry and Structural Diversity : Research on naphthalene-1,5-diphosphonic acid derivatives highlights their use in supramolecular assemblies, demonstrating the structural diversity and potential applications in materials science. The formation of different solvatomorphs and adducts with morpholine indicates the versatility of these compounds in designing novel structures with specific properties (Białek, Zaręba, Janczak, & Zoń, 2013).
Photophysics and Material Science
- Photophysics of Dihydroquinazolinone Derivatives : The study of dihydroquinazolinone derivatives, including those related to naphthalene-1-yl groups, explores their photophysical properties. These compounds exhibit significant changes in photophysical behavior depending on solvent polarity, which could be leveraged in designing optoelectronic devices or sensors (Pannipara, Al‐Sehemi, Kalam, & Mohammed Musthafa, 2017).
Antioxidant and Anticancer Activities
- Antioxidant and Anticancer Activity : Novel derivatives bearing morpholine and naphthalene moieties have been synthesized and tested for their antioxidant and anticancer activities. This includes compounds with enhanced antioxidant activity compared to well-known antioxidants like ascorbic acid, and cytotoxic effects against cancer cell lines, highlighting their potential in medicinal chemistry and drug development (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Theoretical Studies and QSAR Analysis
- QSAR Analysis of Antioxidants : QSAR-analysis of derivatives related to the compound provides insights into their antioxidant activities. Molecular descriptors calculated from these compounds help in understanding the structure-activity relationships, facilitating the design of new antioxidants with enhanced activities (Drapak, Zimenkovsky, Perekhoda, Yeromina, Lipakova, Demchuk, & Rakhimova, 2019).
Safety And Hazards
This would involve an assessment of the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, potential applications in medicine or industry, or theoretical studies to further understand its properties.
Please note that this is a general outline and the specific details would depend on the particular compound . For a specific compound like “1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone”, you would need to consult the relevant scientific literature or databases. If you have access to a university or institutional library, they may be able to help you find more information. Alternatively, online databases like PubChem, ChemSpider, and the Protein Data Bank may also have information on this compound. If the compound is not well-studied, it may be necessary to conduct original research to determine some of these properties.
Eigenschaften
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c25-22(15-19-7-3-6-18-5-1-2-8-21(18)19)24-9-4-14-27-17-20(24)16-23-10-12-26-13-11-23/h1-3,5-8,20H,4,9-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMONDIZZGFRJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-cyclopropyl-1-{1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2397763.png)
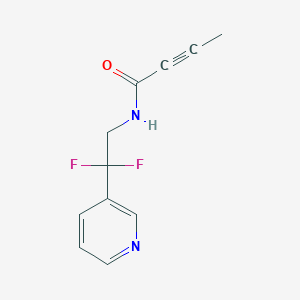
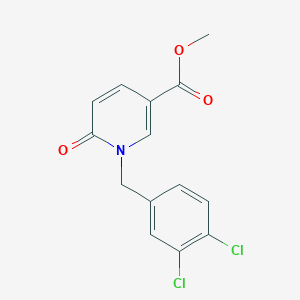
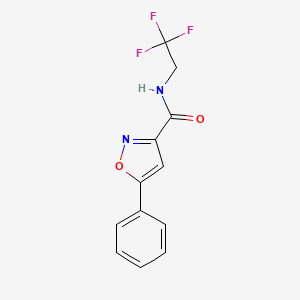
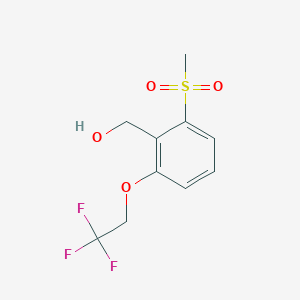
![2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide](/img/structure/B2397770.png)
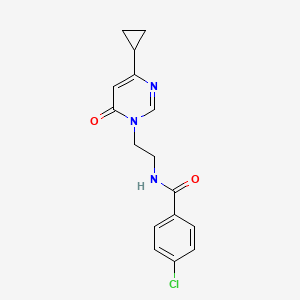
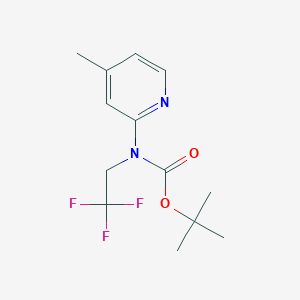
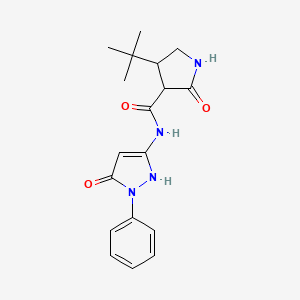
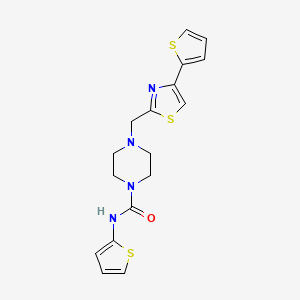
![3-[5-oxo-5-(4-phenylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2397779.png)
![(3Z)-1-(4-fluorobenzyl)-3-{[(3-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397781.png)
